1-Boc-3-(Methylthio)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

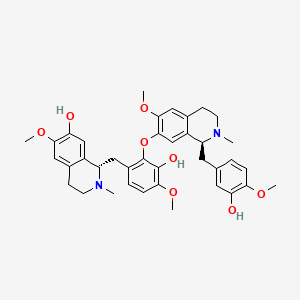

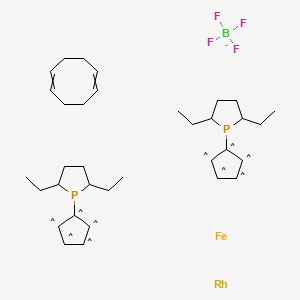

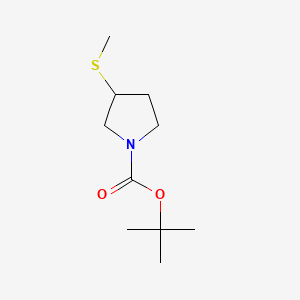

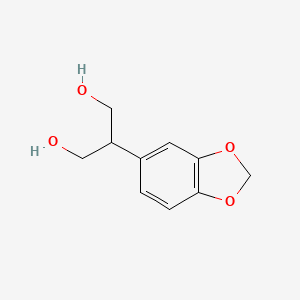

1-Boc-3-(Methylthio)pyrrolidine is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for 1-Boc-3-(Methylthio)pyrrolidine were not found, pyrrolidine-based organocatalysts have been synthesized using various methods . For instance, pyrrolidine-oxyimides were synthesized from N-Boc-L-prolinol and hydroxyimides .Molecular Structure Analysis

The molecular structure of 1-Boc-3-(Methylthio)pyrrolidine consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and a methylthio group attached .科学的研究の応用

Synthesis of Fluorinated Derivatives

Researchers have utilized the Boc-protected pyrrolidine derivatives in the synthesis of fluorinated compounds, such as the sigma-1 receptor modulator E1R derivative. The process involves ozonation and catalytic hydrogenation steps, showcasing the utility of Boc-protected pyrrolidines in the formation of complex fluorinated structures, which are significant in medicinal chemistry (Kuznecovs et al., 2020).

Enantioselective Deprotonation

The enantioselective deprotonation of N-Boc-pyrrolidine demonstrates the compound's role in asymmetric synthesis. This process is critical for creating chiral centers in organic molecules, which is a cornerstone in the development of drugs and active pharmaceutical ingredients. The study sheds light on the mechanisms and selectivity of lithiation reactions, a foundational step in organic synthesis (Bailey et al., 2002).

Construction of Pyrrolidinyl Spirooxindoles

A methodology for constructing pyrrolidinyl spirooxindoles via a 1,3-dipolar cycloaddition reaction has been developed, utilizing N-Boc-3-alkylidene-indolin-2(3H)ones. This approach highlights the use of Boc-protected pyrrolidines in generating compounds with potential antibacterial activity, underscoring their importance in discovering new antibiotics (Yu et al., 2014).

Iron-Catalyzed Cross-Coupling Reactions

The use of Boc-protected pyrrolidines in iron-catalyzed cross-coupling reactions for the synthesis of 3-substituted pyrrolidines showcases their versatility in creating complex organic molecules. This process is significant for the development of novel organic compounds with potential therapeutic applications (Østergaard et al., 2002).

Asymmetric Organocatalysis

Research on the asymmetric synthesis of dihydropyrrole derivatives from N-Boc-protected imines via organo- and gold catalysis illustrates the compound's role in catalytic processes. This innovative approach combines the utility of Boc-protected pyrrolidines in organocatalysis with gold-catalyzed reactions, opening avenues for the efficient synthesis of optically active heterocycles (Monge et al., 2010).

Safety And Hazards

特性

IUPAC Name |

tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVIHRYBTXYFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(Methylthio)pyrrolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)